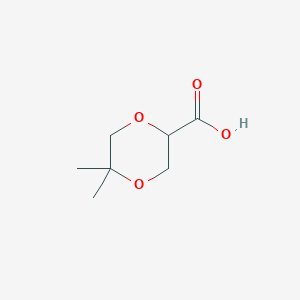
5,5-二甲基-1,4-二噁烷-2-羧酸
描述
“5,5-Dimethyl-1,4-dioxane-2-carboxylic acid” is a chemical compound with the CAS Number: 1509910-62-6 . It has a molecular weight of 160.17 . The IUPAC name for this compound is 5,5-dimethyl-1,4-dioxane-2-carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, Meldrum’s acid, a related compound, was synthesized in 1908 by the reaction between acetone and malonic acid in the presence of acetic anhydride and sulfuric acid . Another method involves the reaction of Meldrum’s acid with carbon disulfide and triethylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12O4/c1-7(2)4-10-5(3-11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 160.17 . It is recommended to be stored in a refrigerated environment .
科学研究应用
合成和化学性质
羧酸衍生物的合成
研究表明,可以通过反应(例如苯并-和萘-1.3-二氧杂环-羧酸与二氧化碳处理相互作用)合成羧酸衍生物,包括与 5,5-二甲基-1,4-二噁烷-2-羧酸在结构上相关的羧酸衍生物,从而生成各种羧酸 (Dallacker、Reichrath 和 Schnackers,1980 年 )。
光化学转化
据报道,光化学转化研究包括与 5,5-二甲基-1,4-二噁烷-2-羧酸相关的重氮化合物的沃尔夫重排,在特定条件下生成稳定的羧酸或其酯 (Nikolaev、Khimich 和 Korobitsyna,1985 年 )。
生物和材料应用
脂肪酶催化的合成
由可再生资源合成低聚酯,展示了相关二噁烷衍生物在生物基聚合物和材料中的潜在应用。这突出了二噁烷衍生物在可持续化学和材料科学中的用途 (Cruz-Izquierdo 等人,2015 年 )。
羧化反应
在铑化合物催化下,芳基和烯基硼酸酯与 CO2 羧化生成羧酸,证明了一种可能适用于合成或改性 5,5-二甲基-1,4-二噁烷-2-羧酸衍生物的方法。这项研究强调了催化过程在开发功能化羧酸中的重要性 (Ukai、Aoki、Takaya 和 Iwasawa,2006 年 )。
属性
IUPAC Name |
5,5-dimethyl-1,4-dioxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)4-10-5(3-11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTBHQKOBPEMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CO1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
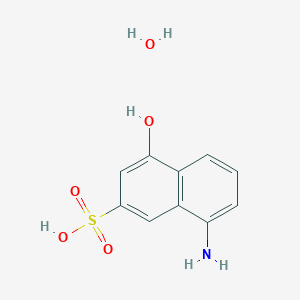
![1-Azaspiro[3.3]heptane oxalate](/img/structure/B1473777.png)
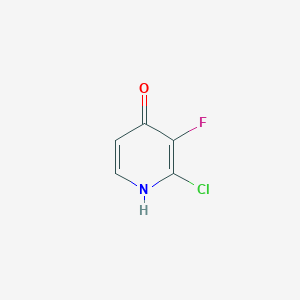
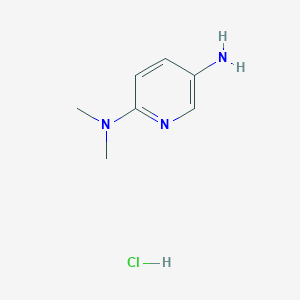
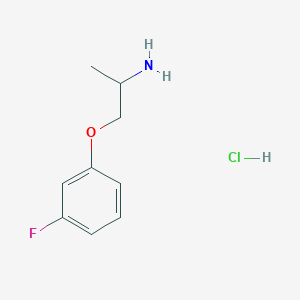


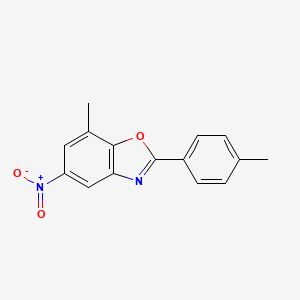


![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1473795.png)
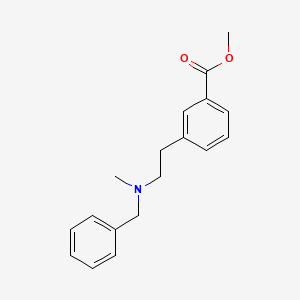

![2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1473799.png)
